molecular formula C17H16ClNO4S B3035162 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide CAS No. 303150-90-5

2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide

Cat. No.: B3035162
CAS No.: 303150-90-5
M. Wt: 365.8 g/mol
InChI Key: ZKDSWDOECVEVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide is an organic compound with the molecular formula C17H16ClNO4S. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a phenylpentanamide moiety. It is a white or off-white powder with a melting point of approximately 278-280°C .

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide typically involves multiple steps. One common method includes the chlorination of diphenyl sulfone to obtain the intermediate compound, which is then subjected to further reactions to introduce the sulfonyl and amide groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-13-6-8-14(9-7-13)24(22,23)16(17(19)21)11-10-15(20)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDSWDOECVEVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Reactant of Route 2
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Reactant of Route 3
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Reactant of Route 4
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Reactant of Route 5
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Reactant of Route 6
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.